molecular formula C11H11N3O B2631421 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-64-8

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2631421
CAS No.: 5078-64-8
M. Wt: 201.229
InChI Key: YIRYAUXPAJGLSK-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C11H11N3O It is known for its unique structure, which includes a pyrazole ring fused with a pyridine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 2-acetyl-5-methylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated pyrazole or pyridine rings.

    Substitution: Halogenated or alkylated derivatives depending on the substituent used.

Scientific Research Applications

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-5-methylpyridine: A precursor in the synthesis of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.

    5-methyl-1-phenyl-pyrrolidin-2-one: Another heterocyclic compound with a similar structure but different functional groups.

    1-(pyridin-2-yl)ethan-1-one: A related compound with a simpler structure lacking the pyrazole ring.

Uniqueness

This compound is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(9(2)15)7-13-14(8)11-5-3-4-6-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRYAUXPAJGLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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